Home > Products > Screening Compounds P50401 > AH 7921 Hydrochloride
AH 7921 Hydrochloride -

AH 7921 Hydrochloride

Catalog Number: EVT-1591621
CAS Number:
Molecular Formula: C16H23Cl3N2O
Molecular Weight: 365.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

AH 7921 was first synthesized in the 1970s by researchers at the pharmaceutical company Allen & Hanburys, which is now part of GlaxoSmithKline. The compound was initially explored for its analgesic properties but never received regulatory approval for clinical use. Its emergence in the illicit drug market has raised concerns regarding its safety and pharmacological profile.

Classification

AH 7921 is classified as a novel synthetic opioid and falls under the category of new psychoactive substances. It is structurally related to other opioids and has been associated with similar effects in terms of pain relief and potential for addiction.

Synthesis Analysis

Methods

The synthesis of AH 7921 involves several key steps:

  1. Starting Materials: The synthesis begins with cyclohexanone, potassium cyanide, and dimethylamine hydrochloride.
  2. Formation of α-Aminonitrile: An equimolar mixture of cyclohexanone, potassium cyanide, and dimethylamine hydrochloride is heated in aqueous ethanol to produce an α-aminonitrile adduct.
  3. Reduction: The cyano group in the α-aminonitrile is reduced using lithium aluminum hydride or catalytic hydrogenation to yield 1-(aminomethyl)-N,N-dimethylcyclohexanamine.
  4. Acylation: This primary amine is then acylated with 3,4-dichlorobenzoyl chloride to produce AH 7921, which can be isolated as its hydrochloride salt or as a free amine.

The precursors required for this synthesis are generally inexpensive and readily available, making it feasible for production in non-professional settings .

Molecular Structure Analysis

Structure

The molecular formula of AH 7921 Hydrochloride is C16H22Cl2N2O\text{C}_{16}\text{H}_{22}\text{Cl}_{2}\text{N}_{2}\text{O}, with a molecular weight of approximately 365.72 g/mol when in hydrochloride form. The compound features a cyclohexyl ring substituted with a benzamide moiety.

Data

  • Molecular Weight: 365.72 g/mol (HCl salt), 329.26 g/mol (base)
  • Melting Point: 215–216 °C
  • Solubility: Soluble in ethanol (11 mg/ml), dimethylsulfoxide (3 mg/ml), and dimethylformamide (10 mg/ml) .
Chemical Reactions Analysis

AH 7921 can undergo various chemical reactions typical of amines and carboxylic acid derivatives:

  • Acid-Base Reactions: As an amine, it can react with acids to form salts.
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Reduction Reactions: The nitrile group can be reduced under appropriate conditions to yield amines.

These reactions are significant for understanding the reactivity and potential derivations of AH 7921 analogs.

Mechanism of Action

AH 7921 acts primarily as an agonist at the mu-opioid receptor, similar to morphine and other opioids. Its mechanism involves:

  • Binding Affinity: It has been shown to exhibit high affinity for both mu-opioid receptors (60 nM) and kappa-opioid receptors (34 nM) .
  • Analgesic Effects: In preclinical studies, it has demonstrated analgesic effects comparable to morphine, particularly in animal models .
  • Serotonin Transporter Interaction: AH 7921 also interacts with the serotonin transporter, which may contribute to its psychoactive effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Level: The hydrochloride form is typically more soluble in aqueous solutions compared to the free base.

Relevant Data or Analyses

Studies have shown that AH 7921 exhibits similar pharmacological profiles to traditional opioids regarding analgesic efficacy but carries a higher risk of toxicity at therapeutic doses .

Applications

Historical Context and Emergence in Novel Psychoactive Substance (NPS) Markets

Synthesis and Early Development as a Potential Analgesic Agent

AH-7921 Hydrochloride (systematic name: 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide hydrochloride) was first synthesized in the mid-1970s by researchers at the British pharmaceutical company Allen and Hanburys Ltd. The compound resulted from systematic investigations into N-substituted cyclohexylmethylbenzamide derivatives as potential analgesic agents. Initial pharmacological characterization in animal models demonstrated promising μ-opioid receptor agonist activity comparable to morphine. In rodent studies, subcutaneous administration showed significant antinociceptive effects in hot-plate tests, with an ED50 of 0.55 mg/kg – closely approximating morphine's potency (ED50 = 0.45 mg/kg) in phenylquinone-induced writhing assays [1] [4].

Further evaluation in higher species revealed oral bioavailability and analgesic efficacy. Conscious dogs exhibited pain response suppression at minimal effective oral doses of 1.25 mg/kg, outperforming codeine (3.5 mg/kg). In rhesus monkeys, the minimal oral antinociceptive dose was 13.8 mg/kg, establishing AH-7921 as a viable clinical candidate [1]. The compound was patented in 1976 (US Patent 3,975,443) as a structurally unique synthetic opioid analgesic distinct from both morphine and fentanyl derivatives [4] [7]. Despite its promising analgesic profile, development was discontinued prior to human clinical trials due to emerging concerns about its addictive potential. Animal studies demonstrated significant withdrawal symptoms upon naloxone challenge in rats subjected to repeated dosing regimens (5-20 mg/kg three times daily), indicating physical dependence liability [1] [4].

Table 1: Key Milestones in Pharmaceutical Development of AH-7921

YearDevelopment PhaseKey Findings
1973Initial synthesisIdentification of N-substituted cyclohexylmethylbenzamide core structure
1974Animal efficacy studiesDemonstrated morphine-comparable ED50 in rodent analgesia models (0.55 mg/kg SC)
1975Higher species evaluationOral efficacy confirmed in canine and primate models
1976Patent issuanceUS Patent 3,975,443 granted for analgesic applications
Late 1970sDevelopment terminationAbandoned due to addiction liability concerns

Transition from Pharmaceutical Research to Illicit Drug Markets

After nearly four decades of pharmaceutical obscurity, AH-7921 unexpectedly emerged in European drug markets. The first forensic identification occurred in July 2012 when UK authorities analyzed a seized white powder (250mg) purchased online. By August 2012, the substance had been formally notified to the European Union Early Warning System by the United Kingdom [1] [4]. This emergence pattern exemplifies how abandoned pharmaceutical candidates can resurface as novel psychoactive substances (NPS).

Between 2012-2014, AH-7921 appeared in diverse forms across international jurisdictions: as powders (Sweden, Norway), synthetic cannabis adulterants (Japan), and veterinary doping agents (United States). Japanese analytical studies in 2013 confirmed its presence in "herbal blend" products marketed as synthetic cannabis, demonstrating how novel opioids were being incorporated into existing NPS product lines [4] [7]. Seizure data revealed substantial quantity variations – from 0.02g personal-use samples in Sweden to 500g commercial batches in France [1].

The substance quickly demonstrated significant public health impacts. Between December 2012 and September 2013, European monitoring systems recorded 16 fatalities and 8 non-fatal intoxications across Sweden, Norway, and the United Kingdom directly linked to AH-7921 exposure [1] [7]. This rapid emergence of severe outcomes prompted regulatory responses, with Sweden implementing controls in 2013 – the first European country to schedule AH-7921 – followed by Poland, Romania, Finland, Netherlands, and Norway within a year [1] [4].

Table 2: Emergence Timeline of AH-7921 in Illicit Markets

YearEventJurisdictionSignificance
2012 (July)First forensic identificationUnited Kingdom250mg online purchase seizure
2012 (August)EU Early Warning System notificationEuropean UnionFormal recognition as emerging NPS
2013Detection in synthetic cannabis productsJapanAdulterant in multi-substance products
2013-2014National control measuresSweden, Norway, FinlandFirst scheduling actions
2015US racehorse doping casesUnited StatesVeterinary misuse identification

Role of Online Platforms in Global Dissemination

The rapid globalization of AH-7921 distribution was fundamentally enabled by digital infrastructure. Online vendors strategically marketed the compound as a "research chemical" or "legal opioid" – terminology designed to circumvent drug legislation while signaling psychoactive potential to consumers. Product listings frequently included disclaimers such as "not for human consumption" or "for laboratory research only" to maintain legal deniability [1] [2] [9].

Cryptomarkets (darknet platforms operating via Tor networks) facilitated transnational transactions while reducing detection risks. Vendor profiles explicitly compared AH-7921's effects to traditional opioids, with one prominent 2013 listing describing it as "providing warmth and euphoria comparable to pharmaceutical opioids" [5] [9]. The compound was typically sold as crystalline hydrochloride salt (enhancing stability and solubility) or freebase powder, with prices ranging from £10/250mg in initial UK seizures to bulk pricing models for international distributors [1].

Terminology confusion accelerated unintentional exposure. The alternative street name "doxylam" (sometimes shortened to "doxyl") created significant risk of confusion with the approved antihistamine doxylamine. This nomenclature overlap increased the likelihood of accidental ingestion or dosing errors among consumers unfamiliar with chemical nomenclature [1] [4]. Online drug forums played a crucial role in normalizing use, with user experience reports detailing routes of administration (insufflation, oral, intravenous) and subjective effects, effectively crowdsourcing harm reduction information outside formal medical frameworks [1] [5].

International regulatory responses evolved in direct response to online availability patterns. The United States implemented Schedule I classification under the Controlled Substances Act in 2016 specifically noting its online distribution as "research chemicals" that posed imminent public health risks. Similarly, Canada's 2016 scheduling amendments addressed the compound's appearance in online marketplaces accessible to domestic consumers [4] [5].

Table 3: AH-7921 Hydrochloride Synonyms and Identifiers

Chemical DesignationAlternative NamesRegulatory Identifiers
Systematic IUPAC Name3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide hydrochlorideCAS 81982-42-1
Common Pharmaceutical CodeAH-7921 · CN 2924 29 98UNII 2FQ9KM1D8Q
Street Market TerminologyDoxylam · DoxylanDEA Controlled Substance Code: 9753
Molecular FormulaC16H22Cl2N2O · HClKEGG C18525

The emergence trajectory of AH-7921 hydrochloride exemplifies how abandoned pharmaceutical compounds can transition into global drug threats through digital distribution networks. Its history underscores the challenges of regulating chemically novel psychoactive substances in an era of borderless e-commerce and rapidly adaptive illicit supply chains [1] [5] [7].

Properties

Product Name

AH 7921 Hydrochloride

IUPAC Name

3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide;hydrochloride

Molecular Formula

C16H23Cl3N2O

Molecular Weight

365.7 g/mol

InChI

InChI=1S/C16H22Cl2N2O.ClH/c1-20(2)16(8-4-3-5-9-16)11-19-15(21)12-6-7-13(17)14(18)10-12;/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,21);1H

InChI Key

GYMKEMDHKUDSBK-UHFFFAOYSA-N

Synonyms

1-(3,4-dichlorobenzamidomethyl)cyclohexyldimethylamine
3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methylbenzamide
AH 7921
AH 7921 hydrochloride

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.